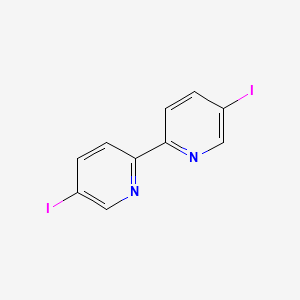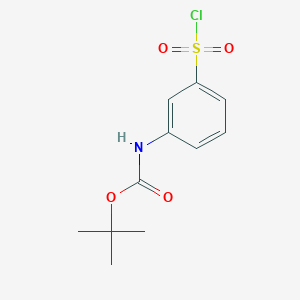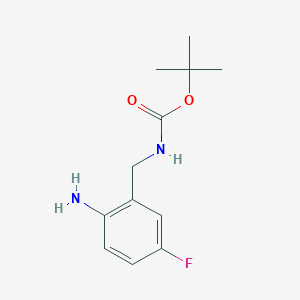
SFAD
描述
准备方法
Synthetic Routes and Reaction Conditions
SFAD is typically obtained during the deodorization process of soybean oil refining. The process involves heating the soybean oil under vacuum conditions to remove volatile compounds, resulting in the distillation of free fatty acids and other minor components. The reaction conditions include temperatures ranging from 180°C to 260°C and pressures of 2-6 mmHg .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities as a byproduct of soybean oil refining. The process involves several stages, including degumming, neutralization, bleaching, and deodorization. The deodorization stage is where this compound is collected as a distillate. The collected this compound is then further processed to remove impurities and enhance its purity for various applications .
化学反应分析
Types of Reactions
SFAD undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Esterification: The free fatty acids in this compound can react with alcohols to form esters.
Hydrogenation: this compound can be hydrogenated to convert unsaturated fatty acids into saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is typically carried out at elevated temperatures.
Esterification: Alcohols such as methanol or ethanol are used as reagents, with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Hydrogenation: Hydrogen gas is used as the reagent, with catalysts such as nickel or palladium under high pressure and temperature conditions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Esterification: Fatty acid esters.
Hydrogenation: Saturated fatty acids
科学研究应用
SFAD has numerous scientific research applications across various fields:
Chemistry: this compound is used as a raw material for the synthesis of bio-based chemicals and polymers.
Biology: It serves as a source of bioactive compounds for studying their effects on cellular processes and metabolic pathways.
Medicine: this compound-derived compounds are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: This compound is utilized in the production of biodiesel, lubricants, and surfactants
作用机制
The bioactive compounds in SFAD exert their effects through various mechanisms:
Antioxidant Activity: The tocopherols and sterols in this compound scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: Certain fatty acids in this compound modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Metabolic Regulation: This compound-derived compounds influence lipid metabolism and energy homeostasis by interacting with specific enzymes and receptors
相似化合物的比较
Similar Compounds
Palm Fatty Acid Distillate (PFAD): Similar to SFAD, PFAD is a byproduct of palm oil refining and contains free fatty acids, tocopherols, and sterols.
Coconut Fatty Acid Distillate (CFAD): CFAD is derived from coconut oil refining and has a similar composition to this compound but with a higher content of medium-chain fatty acids.
Uniqueness of this compound
This compound is unique due to its specific composition of fatty acids, sterols, and tocopherols, which differ from those found in PFAD and CFAD. The presence of soybean-specific bioactive compounds makes this compound particularly valuable for certain applications, such as the production of biodiesel and bio-based chemicals .
属性
IUPAC Name |
sodium;1-[3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O8S3.Na/c17-10-9(11(18)13(20)14(12(10)19)23-24-21)15(28)22-2-4-35-34-3-1-8(27)33-25-7(26)5-6(16(25)29)36(30,31)32;/h6H,1-5H2,(H,22,28)(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUCYAVMIKMIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N5NaO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704411 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220446-74-2 | |
| Record name | Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



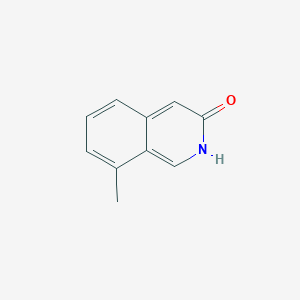
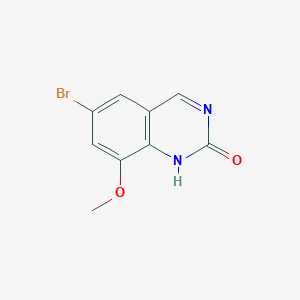
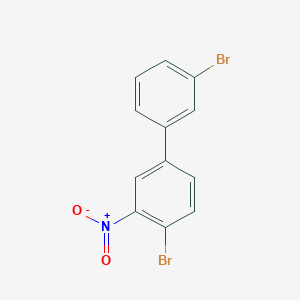
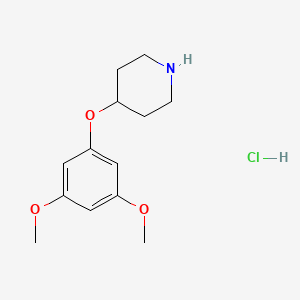
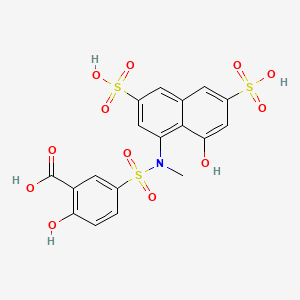
![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)
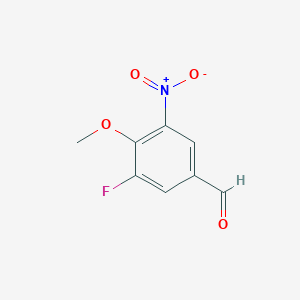

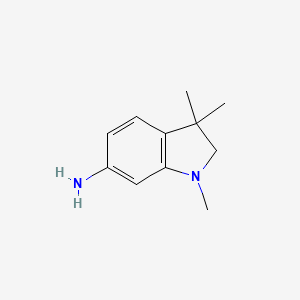
![Methyl 1-(2-ethoxyethyl)-5,7-dioxo-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1505195.png)
